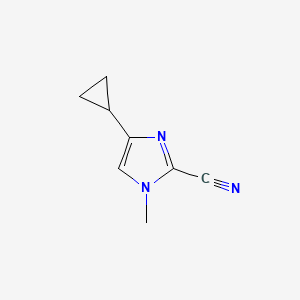
2-氰基-4-环丙基-1-甲基-1H-咪唑
描述
“2-Cyano-4-cyclopropyl-1-methyl-1H-imidazole” is a chemical compound with the molecular formula C8H9N3. It has a molecular weight of 147.18 g/mol . This compound is also known as 4-cyclopropyl-1H-imidazole-2-carbonitrile .
Synthesis Analysis
Imidazole synthesis involves various methods, including the Van Leusen Imidazole Synthesis and the Van Leusen Three-Component Reaction . These methods involve starting from 1,2-diketones and urotropine in the presence of ammonium acetate . A solventless microwave-assisted method enables the synthesis of 4,5-disubstituted imidazoles . Other methods involve the use of benzimidates and 2H-azirines .Molecular Structure Analysis
The molecular structure of “2-Cyano-4-cyclopropyl-1-methyl-1H-imidazole” consists of a five-membered ring with three carbon atoms, two nitrogen atoms, and a cyano group attached to the fourth carbon . The cyclopropyl group is attached to the fourth carbon, and a methyl group is attached to the first nitrogen .Physical And Chemical Properties Analysis
The boiling point of “2-Cyano-4-cyclopropyl-1-methyl-1H-imidazole” is predicted to be 309.5±35.0 °C, and its density is predicted to be 1.27±0.1 g/cm3 . Its pKa value is predicted to be 2.53±0.60 .科学研究应用
取代咪唑的合成
咪唑在合成各种用于日常应用的功能性分子中至关重要。取代咪唑,如2-氰基-4-环丙基-1-甲基-1H-咪唑的区域选择性合成,允许对咪唑环构建过程中形成的键进行精确控制。这种精度对于创建具有特定性质和功能的分子至关重要 .
新药开发
咪唑衍生物以其广泛的化学和生物学特性而闻名,使其成为药物开发中重要的合成子。2-氰基-4-环丙基-1-甲基-1H-咪唑的独特结构可以用来创造新的药理剂,具有潜在的抗菌、抗肿瘤或抗病毒活性 .
抗氧化活性
2-氰基-4-环丙基-1-甲基-1H-咪唑的结构可能有助于抗氧化活性。研究人员可以探索其清除自由基的功效,这对于预防氧化应激相关的疾病至关重要 .
抗炎应用
由于咪唑环存在于许多抗炎药物中,2-氰基-4-环丙基-1-甲基-1H-咪唑可以被研究其潜在的抗炎作用。这种应用与慢性炎症性疾病的治疗特别相关 .
抗菌特性
咪唑环是抗菌剂中的常见特征。因此,2-氰基-4-环丙基-1-甲基-1H-咪唑可能用于合成新的抗菌化合物,可以帮助对抗耐抗生素细菌 .
化疗药物
含咪唑的化合物已被用于化疗。2-氰基-4-环丙基-1-甲基-1H-咪唑中独特的取代基为开发新型化疗药物提供了有希望的途径,有可能提高癌症治疗的功效 .
农业化学品
咪唑的化学性质使其适用于农业,特别是作为杀菌剂或植物生长调节剂2-氰基-4-环丙基-1-甲基-1H-咪唑可以被探索其在保护作物免受真菌病害或管理作物生长方面的效用 .
材料科学
咪唑衍生物也用于材料科学,特别是在创建具有特定特性的聚合物和涂层方面。2-氰基-4-环丙基-1-甲基-1H-咪唑的结构特征可能在设计具有所需热或机械性能的新材料方面很有价值 .
安全和危害
作用机制
Target of Action
It is known that imidazole derivatives interact with many therapeutic targets, enzymes, and receptors in biological systems . These interactions result in a wide range of biological activities, making imidazole a versatile small molecule scaffold .
Mode of Action
Imidazole derivatives are known to exhibit a broad range of chemical and biological properties due to their interactions with various targets . The presence of a positive charge on either of the two nitrogen atoms in the imidazole ring allows it to show two equivalent tautomeric forms , which could influence its interaction with its targets.
Biochemical Pathways
Imidazole derivatives are known to affect a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
The compound’s molecular weight of 14718 g/mol suggests that it may have favorable ADME properties, as smaller molecules are generally better absorbed and distributed in the body.
Result of Action
Imidazole derivatives are known to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
生化分析
Biochemical Properties
2-Cyano-4-cyclopropyl-1-methyl-1H-imidazole participates in several biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, imidazole derivatives are known to exhibit antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The interactions of 2-Cyano-4-cyclopropyl-1-methyl-1H-imidazole with these biomolecules often involve binding to active sites or altering the conformation of the target molecules, thereby modulating their activity.
Cellular Effects
2-Cyano-4-cyclopropyl-1-methyl-1H-imidazole influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, imidazole derivatives have been shown to modulate the activity of enzymes involved in signal transduction pathways, leading to changes in cellular responses . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of specific genes. These effects can lead to changes in cellular metabolism, including alterations in the production and utilization of metabolic intermediates.
Molecular Mechanism
The molecular mechanism of action of 2-Cyano-4-cyclopropyl-1-methyl-1H-imidazole involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, and modulate their activity. For instance, imidazole derivatives are known to inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, 2-Cyano-4-cyclopropyl-1-methyl-1H-imidazole can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Cyano-4-cyclopropyl-1-methyl-1H-imidazole can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that imidazole derivatives can undergo various chemical transformations, leading to the formation of different metabolites . These metabolites can have distinct biological activities, which can contribute to the overall temporal effects observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of 2-Cyano-4-cyclopropyl-1-methyl-1H-imidazole vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or antitumor activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. Threshold effects are often observed, where the biological activity of the compound changes significantly at specific dosage levels. These effects are important considerations for the therapeutic use of 2-Cyano-4-cyclopropyl-1-methyl-1H-imidazole.
Metabolic Pathways
2-Cyano-4-cyclopropyl-1-methyl-1H-imidazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that catalyze its transformation into different metabolites . These metabolic pathways can influence the overall biological activity of the compound by altering its concentration and distribution within the body. Additionally, the effects on metabolic flux and metabolite levels can provide insights into the potential therapeutic applications of 2-Cyano-4-cyclopropyl-1-methyl-1H-imidazole.
Transport and Distribution
The transport and distribution of 2-Cyano-4-cyclopropyl-1-methyl-1H-imidazole within cells and tissues are critical factors that determine its biological activity. This compound can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, the localization and accumulation of 2-Cyano-4-cyclopropyl-1-methyl-1H-imidazole within specific tissues or cellular compartments can influence its overall effects on cellular function.
Subcellular Localization
The subcellular localization of 2-Cyano-4-cyclopropyl-1-methyl-1H-imidazole plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 2-Cyano-4-cyclopropyl-1-methyl-1H-imidazole within these subcellular structures can influence its interactions with other biomolecules and its overall biological activity.
属性
IUPAC Name |
4-cyclopropyl-1-methylimidazole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-11-5-7(6-2-3-6)10-8(11)4-9/h5-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKRMIPVMRWFEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1C#N)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(6-Bromopyrazolo[1,5-A]pyrimidin-2-YL)methanol](/img/structure/B1529531.png)
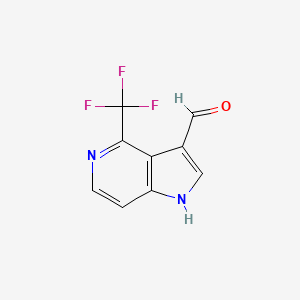
![Methyl 1H-pyrazolo[4,3-B]pyridine-7-carboxylate](/img/structure/B1529535.png)

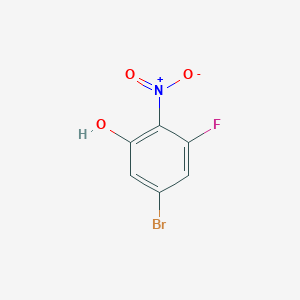
![Pyrrolo[3,2-B]pyrrole-1(2H)-carboxylic acid, hexahydro-3A-phenyl-, 1,1-dimethylethyl ester](/img/structure/B1529540.png)
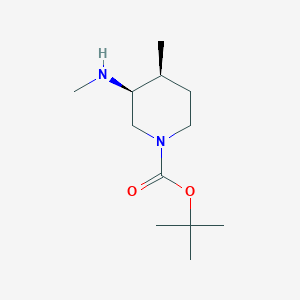
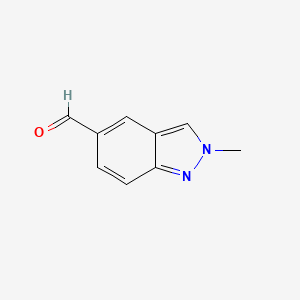
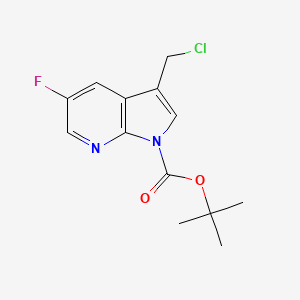
![2,4-Dichloro-5,7-dihydrothieno[3,4-D]pyrimidine](/img/structure/B1529548.png)
![2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B1529550.png)

![5,8-Dioxaspiro[3.4]octan-2-ylmethanamine](/img/structure/B1529552.png)